molecular formula C21H20ClN3OS2 B11240055 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone CAS No. 540775-07-3

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone

Cat. No.: B11240055
CAS No.: 540775-07-3
M. Wt: 430.0 g/mol
InChI Key: SDDVBGAFXOPTRO-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with allyl bromide.

    Thioether Formation: The p-tolylthio group is introduced through a nucleophilic substitution reaction using p-tolylthiol and an appropriate leaving group.

    Final Coupling: The chlorophenyl group is attached via a coupling reaction, often using a chlorophenyl halide and a base to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the carbonyl group, resulting in the formation of reduced triazole derivatives or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorophenyl and p-tolylthio groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like sodium hydride, potassium carbonate, and various halides are employed in substitution reactions.

Major Products

    Oxidation: Epoxides, ketones, and carboxylic acids.

    Reduction: Alcohols, amines, and reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives with different functional groups.

Scientific Research Applications

2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Explored as a potential therapeutic agent due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The triazole ring is known to bind to metal ions, which can influence its activity in coordination chemistry and catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(1H-1,2,4-triazol-3-ylthio)ethanone: Similar structure but lacks the allyl and p-tolylthio groups.

    2-((4-Allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone: Similar structure but with a methyl group instead of the p-tolylthio group.

Uniqueness

The presence of the allyl, p-tolylthio, and chlorophenyl groups in 2-((4-Allyl-5-((p-tolylthio)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-chlorophenyl)ethanone contributes to its unique chemical properties, such as increased lipophilicity, potential for diverse biological activities, and specific reactivity in chemical reactions.

Properties

CAS No.

540775-07-3

Molecular Formula

C21H20ClN3OS2

Molecular Weight

430.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-2-[[5-[(4-methylphenyl)sulfanylmethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C21H20ClN3OS2/c1-3-12-25-20(14-27-18-10-4-15(2)5-11-18)23-24-21(25)28-13-19(26)16-6-8-17(22)9-7-16/h3-11H,1,12-14H2,2H3

InChI Key

SDDVBGAFXOPTRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SCC2=NN=C(N2CC=C)SCC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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